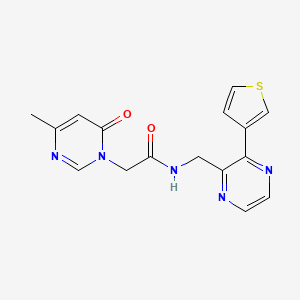![molecular formula C8H13N3O2 B2839677 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol CAS No. 7033-45-6](/img/structure/B2839677.png)
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol, also known as HEPAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has a hydroxyethylamine functional group attached to it.
Wirkmechanismus
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol is a small molecule that can interact with various macromolecules such as enzymes, receptors, and nucleic acids. The mechanism of action of this compound depends on the target molecule it interacts with. In general, this compound binds to the active site of the target molecule and inhibits its activity. The binding of this compound to the target molecule can be reversible or irreversible depending on the nature of the interaction.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes such as xanthine oxidase, tyrosinase, and α-glucosidase. This compound has also been found to inhibit the proliferation of various cancer cell lines. In vivo studies have shown that this compound has hypoglycemic and hypolipidemic effects in diabetic rats. This compound has also been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has a hydroxyethylamine functional group that can be easily modified to obtain various derivatives. This compound has also been found to be stable under various conditions. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous systems. This compound can also be toxic at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has several potential future directions. One possible direction is the development of this compound derivatives with improved pharmacological properties. Another direction is the use of this compound as a tool to study the mechanism of action of various enzymes and receptors. This compound can also be used as a lead compound for the development of new drugs for various diseases. Finally, this compound can be used as a starting material for the synthesis of various biologically active compounds.
Conclusion:
In conclusion, this compound is a pyrimidine derivative that has potential applications in various fields. The synthesis of this compound involves the reaction of pyrimidine-2-carboxylic acid with ethylene glycol and ammonium hydroxide. This compound has been found to have potential applications in medicinal chemistry, biochemistry, and pharmacology. The mechanism of action of this compound depends on the target molecule it interacts with. This compound has several advantages for lab experiments, but it also has some limitations. This compound has several potential future directions, including the development of this compound derivatives with improved pharmacological properties and the use of this compound as a tool to study the mechanism of action of various enzymes and receptors.
Synthesemethoden
The synthesis of 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol involves the reaction of pyrimidine-2-carboxylic acid with ethylene glycol and ammonium hydroxide. The reaction takes place under reflux conditions, and the product is obtained in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various biologically active compounds. It has been reported that this compound derivatives exhibit potent antitumor activity against various cancer cell lines. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes. It has been reported that this compound inhibits the activity of certain enzymes by binding to their active sites. In pharmacology, this compound has been used as a lead compound for the development of new drugs. It has been reported that this compound derivatives exhibit potent antiviral activity against various viruses.
Eigenschaften
IUPAC Name |
2-[2-hydroxyethyl(pyrimidin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c12-6-4-11(5-7-13)8-9-2-1-3-10-8/h1-3,12-13H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIISBODRUZGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


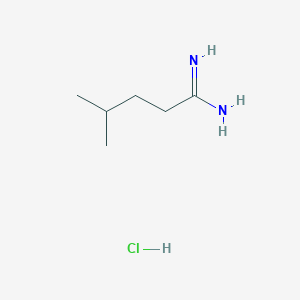
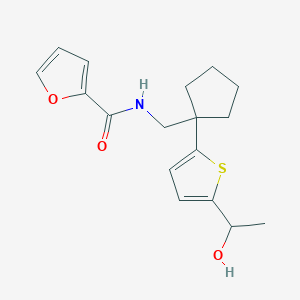
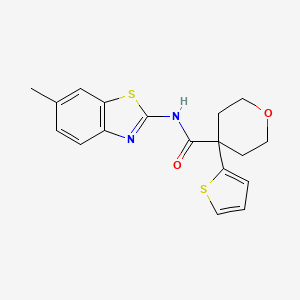


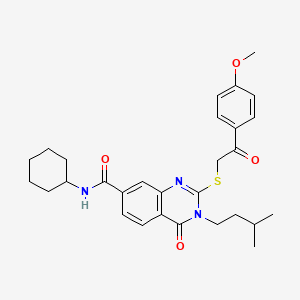
![benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate](/img/structure/B2839606.png)
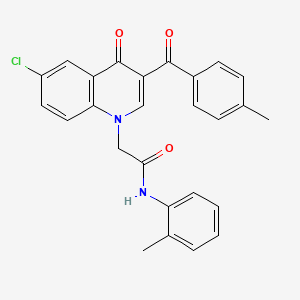
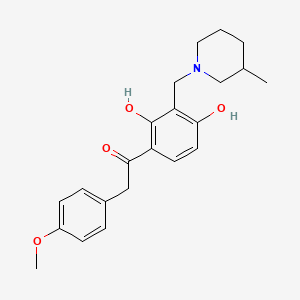
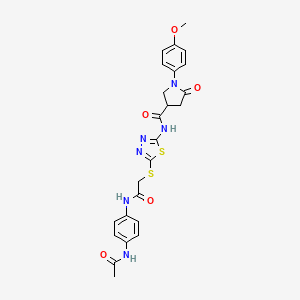
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2839613.png)
